4-(Benzyloxy)phenyl 3-methylbenzoate
Description
4-(Benzyloxy)phenyl 3-methylbenzoate is an aromatic ester characterized by a benzyloxy-substituted phenyl group linked via an ester bond to a 3-methylbenzoate moiety. This compound is of interest in organic synthesis and materials science due to its structural versatility. The benzyloxy group enhances solubility in nonpolar solvents, while the methyl substituent on the benzoate ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Properties
CAS No. |
5162-11-8 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-6-5-9-18(14-16)21(22)24-20-12-10-19(11-13-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
LLRLJEAKKLKYFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alkoxy Substituents
- 4-(Benzyloxy)phenyl 4-Hexadecyloxy-3-methoxybenzoate This compound () features a long hexadecyloxy chain and a methoxy group instead of a methyl substituent. The extended alkyl chain significantly increases hydrophobicity and enhances liquid crystalline behavior, as noted in studies on three-ring mesogens . In contrast, the methyl group in 4-(benzyloxy)phenyl 3-methylbenzoate reduces molecular weight and likely lowers melting points, favoring applications in solution-phase chemistry.
- Methyl 4-Benzyloxy-3-methoxybenzoate () Here, the ester group is a methyl rather than a phenyl, reducing steric hindrance. This structural simplicity may improve crystallinity and alter solubility profiles.
Derivatives with Varied Functional Groups
3-Benzyloxy-4-methoxybenzaldehyde ()
The aldehyde functional group in this compound increases electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions). In contrast, the ester group in this compound offers stability under basic conditions but susceptibility to hydrolysis.Benzyl 4-(Benzyloxy)-3-methoxybenzoate ()
This analog replaces the phenyl ester with a benzyl ester, introducing additional aromaticity. The benzyl group may enhance UV absorption properties, which is critical for photophysical applications.
Physical and Chemical Properties
Spectroscopic Comparison
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